5-Aminoindole

Descripción

Propiedades

IUPAC Name |

1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063734 | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-03-0 | |

| Record name | 5-Aminoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

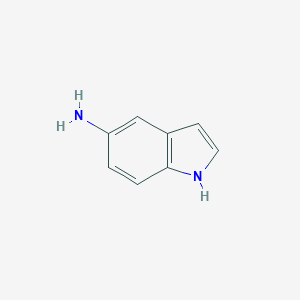

5-Aminoindole chemical structure and properties

An In-depth Technical Guide to 5-Aminoindole

Introduction

5-Aminoindole, also known as 1H-indol-5-amine, is a heterocyclic aromatic amine and a derivative of indole (B1671886).[1][2][3] It serves as a crucial building block and intermediate in various fields of chemical synthesis.[1][4] Its unique structure, featuring an amino group attached to the indole core, allows for diverse chemical reactions, making it a valuable compound in medicinal chemistry, drug discovery, and material science.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Aminoindole for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

5-Aminoindole is structurally an indolamine with an amino group substituted at the 5th position of the indole ring.[3][5] The molecule consists of a bicyclic structure, comprising a fused benzene (B151609) ring and a pyrrole (B145914) ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1H-indol-5-amine[3] |

| CAS Number | 5192-03-0[6][7] |

| Molecular Formula | C₈H₈N₂[2][4][6][7] |

| SMILES | C1=CC2=C(C=CN2)C=C1N[3][6] |

| InChI | 1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 |

| InChIKey | ZCBIFHNDZBSCEP-UHFFFAOYSA-N[2] |

| EC Number | 225-977-2[7] |

| MDL Number | MFCD00005679[4][7] |

| PubChem CID | 78867[3][4] |

Physicochemical Properties

The physical and chemical properties of 5-Aminoindole are summarized below, providing essential data for handling, storage, and application.

Physical Properties

| Property | Value |

| Molecular Weight | 132.16 g/mol [3][6][7] |

| Appearance | Off-white to gray-brown crystalline powder or crystals[4][5][8] |

| Melting Point | 131-133 °C (decomposes)[5][8] |

| Boiling Point | 190 °C at 6 mmHg (torr)[9][10][11] |

| Solubility | Insoluble in water.[5][12] Soluble in DMSO and Methanol.[5] |

| pKa | 17.39 ± 0.30 (Predicted)[5] |

| LogP (Octanol/Water Partition Coefficient) | 1.268 (Calculated)[13] |

Storage and Stability

5-Aminoindole is sensitive to air and light.[14] For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., Nitrogen) at temperatures between 2°C and 8°C.[4][6][15]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 5-Aminoindole.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 10.6 (1H, brs), 7.11 (1H, d), 7.08 (1H, s), 6.69 (1H, d), 6.49 (1H, s), 6.13 (1H, s), 4.40 (2H, brs)[1][16] |

| ¹³C NMR | DMSO-d₆ | 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[1] |

Mass Spectrometry

| Technique | Key m/z values |

| Electron Ionization (EI) | 132 (M+), 131, 104[3] |

| Electrospray Ionization (ESI) | [M+H]⁺ = 133.0760 (Theoretical), 133.0755 (Measured)[1] |

Infrared (IR) Spectroscopy

The FT-IR and FT-Raman spectra of 5-aminoindole have been recorded and analyzed.[17] The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[2][18]

Experimental Protocols

5-Aminoindole is primarily synthesized through the reduction of 5-nitroindole (B16589). Several methods have been reported, varying in catalysts, reaction conditions, and yields.

Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of 5-Aminoindole from 5-nitroindole using a supported catalyst and hydrogen gas.

Workflow: Catalytic Hydrogenation of 5-Nitroindole

Methodology:

-

Charge a reaction vessel with 100g of 5-nitroindole.[1]

-

Add 95% ethanol (4 times the amount of 5-nitroindole) and a supported catalyst (10-15% by weight of 5-nitroindole).[1]

-

Seal the reaction vessel and completely replace the internal atmosphere with hydrogen gas.[1]

-

Begin heating and stirring the mixture.[1]

-

Once the temperature reaches 60°C, introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimal pressure is around 1.5 MPa).[1]

-

Maintain the reaction temperature between 70-95°C for 1-2 hours, until the conversion rate reaches 96-99%.[1]

-

After the reaction is complete, separate the catalyst from the reaction mixture. The catalyst can be recovered and reused.[1]

-

The resulting solution contains the 5-Aminoindole product. Further purification can be achieved through standard techniques like crystallization or chromatography.

Synthesis via Reduction with NaBH₄

This method employs sodium borohydride (B1222165) in the presence of a copper complex to reduce 5-nitroindole.

Methodology:

-

In a 15 mL pressure tube, charge a copper complex (0.001 mmol, 1 mol%), 5-nitroindole (0.1 mmol, 1.0 equiv), and sodium borohydride (NaBH₄) (10.0 mmol, 10 equiv) in water (2.0 mL) under an air atmosphere.[19]

-

Seal the vessel and stir the resulting mixture at room temperature.[19]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]

-

Upon completion, extract the crude reaction mixture with ether (3 x 2 mL).[19]

-

The product can be analyzed and purified using GC-MS chromatography.[19]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 5-Aminoindole. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for analyzing complex mixtures containing this compound.[20]

General Protocol:

-

Column: A core-shell mixed-mode column (e.g., Coresep 100) is effective.[20]

-

Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile (B52724) in water with an acidic modifier like formic acid or trifluoroacetic acid to ensure proper ionization for the cation-exchange mode.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a known quantity of 5-Aminoindole in a suitable solvent (e.g., Methanol or DMSO) to prepare a stock solution, then dilute to an appropriate concentration with the mobile phase.

-

Injection: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.

Applications and Biological Relevance

5-Aminoindole is a versatile precursor used in the synthesis of a wide range of biologically active molecules and functional materials.[4][15]

Logical Relationship: Applications of 5-Aminoindole

Drug Development

The 5-aminoindole scaffold is integral to the development of various therapeutic agents. It is a reactant used in the preparation of:

-

Enzyme Inhibitors: Including inhibitors for Protein Kinase C theta (PKCθ), HIV protease, Factor Xa, and receptor tyrosine kinases (RTK) with antiangiogenic effects.[5]

-

Hedgehog Pathway Inhibitors: Used to synthesize molecules that inhibit Gli1-mediated transcription.[5]

-

Antitumoral Agents: Serves as a building block for cytotoxic and antimitotic agents.[5]

-

Smac Mimetics: These molecules bind to the BIR2 domain of the anti-apoptotic protein XIAP.[5]

Research Applications

Beyond drug development, 5-aminoindole is utilized in:

-

Fluorescent Probes: The indole structure is a common fluorophore, and derivatives are developed for imaging and visualizing biological processes.[4]

-

Biochemical Research: The compound is used to study biochemical pathways and mechanisms, helping to elucidate cellular processes.[4]

-

Chromatography: It can function as a ligand for hydrophobic charge induction chromatography.[5]

Material Science

5-Aminoindole is explored in the creation of new polymers and materials, where it can enhance properties like thermal stability and conductivity, which are important in electronics.[4]

References

- 1. Page loading... [guidechem.com]

- 2. 5-Aminoindole [webbook.nist.gov]

- 3. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 6. 5-Aminoindole | 5192-03-0 | FA03582 | Biosynth [biosynth.com]

- 7. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]

- 8. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 5-Aminoindole, 97% | Fisher Scientific [fishersci.ca]

- 13. 5-Aminoindole (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 5-Aminoindole price,buy 5-Aminoindole - chemicalbook [chemicalbook.com]

- 15. 5-Aminoindole | 5192-03-0 | A-5645 | Biosynth [biosynth.com]

- 16. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]

- 17. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Aminoindole [webbook.nist.gov]

- 19. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 20. helixchrom.com [helixchrom.com]

5-Aminoindole (CAS 5192-03-0): A Technical Guide for Researchers

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoindole (CAS number: 5192-03-0) is a heterocyclic aromatic amine that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole (B1671886) core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of 5-Aminoindole, including its physicochemical properties, synthesis, analytical methods, and its pivotal role as a versatile building block in the development of therapeutic agents.

Physicochemical and Safety Data

5-Aminoindole is a solid at room temperature, typically appearing as grey or brown crystals or powder.[1] It is sparingly soluble in water but soluble in organic solvents like DMSO and methanol.[2] Due to its chemical nature, it is sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[1][2]

Table 1: Physicochemical Properties of 5-Aminoindole

| Property | Value | Reference |

| CAS Number | 5192-03-0 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Appearance | Grey or Brown Crystalline Powder/Solid | [1][2] |

| Melting Point | 131-133 °C (decomposes) | [2][3] |

| Boiling Point | 190 °C at 6 mmHg | [2] |

| Water Solubility | Insoluble | [1] |

| pKa | 17.39 ± 0.30 (Predicted) | [2] |

| InChI Key | ZCBIFHNDZBSCEP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1N | [1] |

Table 2: Safety and Hazard Information for 5-Aminoindole

| Hazard Statement | GHS Classification | Precautionary Statement |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | P280, P302+P352, P312, P322, P361, P363, P405, P501 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | P273, P391, P501 |

Experimental Protocols

Synthesis of 5-Aminoindole

The most common synthetic route to 5-Aminoindole is the reduction of 5-nitroindole (B16589). Several methods have been reported, with variations in catalysts, reaction conditions, and yields.

Method 1: Catalytic Hydrogenation

This method involves the reduction of 5-nitroindole using hydrogen gas in the presence of a catalyst.

-

Materials: 5-nitroindole, 95% Ethanol (B145695), Supported Catalyst (e.g., Palladium on Carbon), Hydrogen Gas.

-

Procedure:

-

In a high-pressure reaction vessel, add 100g of 5-nitroindole.

-

Add 4 times the volume of 95% ethanol and 10-15% by weight of the supported catalyst.

-

Seal the vessel and replace the internal atmosphere with hydrogen gas.

-

Heat the mixture to 60°C with stirring.

-

Introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimally around 1.5 MPa).

-

Maintain the reaction at 70-95°C for 1-2 hours.

-

Monitor the reaction for the conversion of 5-nitroindole (typically 96-99%).

-

After completion, cool the reaction mixture and carefully filter to separate the catalyst. The catalyst can be reused.

-

The filtrate containing 5-Aminoindole can be further purified by crystallization or chromatography.

-

Method 2: Reduction with Ammonium (B1175870) Formate

This protocol offers an alternative to high-pressure hydrogenation.

-

Materials: 5-nitroindole, Water, Cetyltrimethylammonium bromide, Ammonium formate, O-MoS₂ catalyst, Nitrogen gas.

-

Procedure:

-

To a reaction vessel with magnetic stirring, add 20 mL of water, 0.15 g of cetyltrimethylammonium bromide, 5 mmol of 5-nitroindole, 20 mmol of ammonium formate, and 0.2 g of O-MoS₂ catalyst under a nitrogen atmosphere.

-

Seal the vessel and heat the reaction mixture to 130°C for 6 hours.

-

After the reaction is complete, centrifuge the mixture to separate the solid catalyst.

-

The supernatant can be analyzed by GC-MS and GC to determine the conversion and selectivity.

-

References

A Technical Guide to the Physical Properties of 1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-5-amine (also known as 5-aminoindole) is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, featuring a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, with an amine group substituted at position 5.[1] Its chemical structure is a key building block in medicinal chemistry, serving as an intermediate for the synthesis of a wide range of biologically active compounds.[2][3] This guide provides a comprehensive overview of the known physical and spectral properties of 1H-indol-5-amine, details common experimental protocols for their determination, and presents a logical workflow for its chemical characterization.

Physicochemical and Spectroscopic Data

The quantitative physical and computed properties of 1H-indol-5-amine are summarized below. These values are crucial for its application in synthesis, purification, and formulation.

Table 1: Physical and Chemical Properties of 1H-indol-5-amine

| Property | Value | Source(s) |

| IUPAC Name | 1H-indol-5-amine | [1] |

| Synonyms | 5-Aminoindole, 5-Indolamine | [4] |

| CAS Number | 5192-03-0 | [4][5] |

| Molecular Formula | C₈H₈N₂ | [4][5][6] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| Appearance | Crystals | [4] |

| Melting Point | 131-133 °C (decomposes) | [4] |

| Boiling Point | 190 °C | [5] |

| pKa | Data not available in cited literature |

Table 2: Computed Properties and Spectral Data Summary

| Property / Technique | Data / Expected Characteristics | Source(s) |

| Topological Polar Surface Area (TPSA) | 41.81 Ų | [7] |

| LogP (Computed) | 1.7501 | [7] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ expected at m/z = 132. | [6] |

| Infrared (IR) Spectroscopy | N-H stretches (2 bands, ~3400-3250 cm⁻¹), N-H bend (~1650-1580 cm⁻¹), C-N stretch (~1335-1250 cm⁻¹). | [6][8] |

| ¹H NMR Spectroscopy | Signals for aromatic protons, pyrrolic protons, and amine (NH₂) protons. The NH proton on the indole (B1671886) ring and the NH₂ protons are exchangeable with D₂O. | [1] |

| ¹³C NMR Spectroscopy | Signals corresponding to the eight unique carbon atoms in the aromatic and heterocyclic rings. | [9] |

| UV-Vis Spectroscopy | Spectral data is available, characteristic of an indole derivative. | [6] |

Experimental Protocols

The following sections describe generalized, standard methodologies for the determination of the key physical properties of a solid aromatic amine like 1H-indol-5-amine.

Synthesis and Purification

A common route for the synthesis of 1H-indol-5-amine involves the reduction of 5-nitroindole (B16589).[2]

-

Protocol: Catalytic Hydrogenation of 5-Nitroindole

-

Reaction Setup: To a solution of 5-nitroindole in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), a catalytic amount of palladium on carbon (Pd/C, 10%) is added in a pressure-rated reaction vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 MPa).

-

Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for several hours (e.g., 8-24 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1H-indol-5-amine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure compound.[2]

-

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Protocol: Capillary Melting Point

-

Sample Preparation: A small amount of the dry, purified crystalline 1H-indol-5-amine is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported value often includes a note of decomposition if observed.[4]

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1H-indol-5-amine is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals include distinct multiplets in the aromatic region (approx. 6.5-7.5 ppm), signals for the protons on the pyrrole ring, a broad singlet for the amine (NH₂) protons, and a broad singlet for the indole N-H proton.[10] To confirm the identity of exchangeable protons (NH and NH₂), a D₂O shake can be performed, which will cause these signals to disappear.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. This will show distinct signals for each of the carbon atoms in the molecule, providing a carbon fingerprint of the structure.[9]

-

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For 1H-indol-5-amine, key peaks include two N-H stretching bands for the primary amine (~3400-3300 cm⁻¹), an N-H bending vibration (~1620 cm⁻¹), and the aromatic C-N stretching band (~1280 cm⁻¹).[8]

-

-

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is used.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For 1H-indol-5-amine, the molecular ion peak [M]⁺ or [M+H]⁺ is expected at an m/z of approximately 132 or 133, respectively.[6]

-

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of 1H-indol-5-amine, ensuring its identity, structure, and purity are confirmed.

Caption: General workflow for synthesis and characterization of 1H-indol-5-amine.

References

- 1. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-アミノインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Aminoindole | 5192-03-0 | FA03582 | Biosynth [biosynth.com]

- 6. 5-Aminoindole [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

5-Aminoindole: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Aminoindole in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide furnishes qualitative solubility information, comparative data for the parent compound indole (B1671886), and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings. This document is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences, where 5-Aminoindole serves as a crucial building block.[1][2]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for 5-Aminoindole in a wide range of organic solvents is scarce. Most supplier and safety datasheets describe its solubility in qualitative terms. For instance, 5-Aminoindole is documented as being insoluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] To provide a useful reference point, the following table includes this qualitative information for 5-Aminoindole alongside quantitative solubility data for its parent compound, indole.

Table 1: Solubility of 5-Aminoindole and Indole in Various Solvents

| Solvent | 5-Aminoindole Solubility | Indole Solubility ( g/100 mL) |

| Water | Insoluble[1] | 0.1 (at room temperature) |

| Methanol | Slightly Soluble[1] | Data not readily available |

| Ethanol | Data not readily available | Soluble |

| Acetone | Data not readily available | Data not readily available |

| Ethyl Acetate | Data not readily available | Soluble |

| Diethyl Ether | Data not readily available | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Data not readily available |

| N,N-Dimethylformamide (DMF) | Data not readily available | Data not readily available |

| Chloroform | Data not readily available | Soluble |

| Benzene | Data not readily available | Soluble |

Note: The term "Soluble" for indole indicates a significantly higher solubility than "Slightly soluble" or "Insoluble", though precise quantitative values are not consistently reported across all sources.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following are detailed methodologies for key experiments.

Isothermal Saturation Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Protocol:

-

Preparation: Add an excess amount of 5-Aminoindole to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter compatible with the solvent (e.g., PTFE), can be employed.

-

Quantification: Accurately measure the concentration of 5-Aminoindole in the clear, saturated solution. This can be achieved using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis.

-

Calculation: The solubility is then calculated and expressed in appropriate units, such as g/100 mL or mol/L.

Gravimetric Analysis

This method is a straightforward approach to determine solubility, particularly when the solute is non-volatile.

Protocol:

-

Sample Preparation: Prepare a saturated solution of 5-Aminoindole in the chosen solvent using the isothermal saturation method described above.

-

Aliquot Collection: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done in a fume hood at room temperature or with gentle heating, depending on the solvent's boiling point and the stability of 5-Aminoindole.

-

Drying: Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Weighing: Accurately weigh the evaporating dish containing the dried 5-Aminoindole residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight to determine the mass of the dissolved 5-Aminoindole in the known volume of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of 5-Aminoindole of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).

-

Saturated Solution Preparation: Prepare a saturated solution of 5-Aminoindole in the test solvent using the isothermal saturation method.

-

Sample Dilution: After separating the saturated solution from the excess solid, dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

HPLC Analysis: Inject the prepared standard solutions and the diluted sample onto the HPLC system. A typical reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often suitable for aromatic amines. Detection is commonly performed using a UV detector at a wavelength where 5-Aminoindole exhibits strong absorbance.

-

Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of 5-Aminoindole in the saturated solution by taking the dilution factor into account.

Synthesis and Purification Workflow

5-Aminoindole is commonly synthesized via the reduction of 5-nitroindole. The following workflow outlines the key steps in this process.

Caption: Workflow for the synthesis and purification of 5-Aminoindole.

Conclusion

While direct quantitative solubility data for 5-Aminoindole in a broad range of organic solvents remains elusive in readily available literature, this guide provides the essential qualitative information and comparative data to inform researchers. The detailed experimental protocols furnished herein offer a robust framework for determining precise solubility values tailored to specific research needs. The provided synthesis and purification workflow offers a clear visual representation of the production of this important chemical intermediate. As the applications of 5-Aminoindole in drug discovery and materials science continue to expand, it is anticipated that more comprehensive physicochemical data, including its solubility profile, will become available.

References

A Technical Guide to the Spectroscopic Analysis of 5-Aminoindole

This guide provides an in-depth overview of the spectroscopic data for 5-Aminoindole, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data

The structural elucidation of 5-Aminoindole (C₈H₈N₂) is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Aminoindole.

Table 1: ¹H NMR Spectroscopic Data for 5-Aminoindole

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not fully available in a quantitative table format in search results. |

Table 2: ¹³C NMR Spectroscopic Data for 5-Aminoindole

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments are not fully detailed in search results. |

Note: NMR spectra are solvent-dependent. The ¹³C NMR data referenced was obtained at 400 MHz in DMSO-d6[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 5-Aminoindole. The spectrum is characterized by absorptions corresponding to N-H, C-H, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands for 5-Aminoindole

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400 - 3200 | N-H stretching (amine and indole) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1625 - 1430 | Aromatic C=C ring stretching |

| 1294 | C-N stretching |

Note: The IR spectrum of 5-Aminoindole has been recorded using techniques such as KBr disc and nujol mull[1][2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for 5-Aminoindole

| m/z | Ion |

| 132 | [M]⁺ (Molecular Ion) |

| 133 | [M+H]⁺ |

| 116 | Fragment |

| 104 | Fragment |

Note: The molecular weight of 5-Aminoindole is 132.16 g/mol [3][4][5]. The mass spectral data is consistent with this molecular weight. Fragmentation patterns can be observed in various mass spectrometry experiments (e.g., GC-MS, LC-ESI-QQ)[3][6][7][8].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-Aminoindole, based on information from various sources.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of 5-Aminoindole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of 5-Aminoindole with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

ATR-IR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V spectrometer[2].

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹[2]. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 5-Aminoindole, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile samples or to obtain data on the protonated molecule, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is suitable.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is used in LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 5-Aminoindole.

Caption: Workflow for the spectroscopic characterization of 5-Aminoindole.

References

- 1. 5-Aminoindole(5192-03-0) 13C NMR spectrum [chemicalbook.com]

- 2. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminoindole [webbook.nist.gov]

- 5. 5-Aminoindole [webbook.nist.gov]

- 6. 5-Aminoindole; LC-ESI-QQ; MS2; CE:30 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 7. 5-Aminoindole; LC-ESI-QQ; MS2; CE:50 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 8. 5-Aminoindole; LC-ESI-QQ; MS2; CE:10 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

5-Aminoindole: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 5-aminoindole stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive amino group on the indole ring opens up a vast chemical space for the synthesis of diverse and complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of 5-aminoindole's chemical properties, key synthetic transformations with detailed experimental protocols, and its application in the development of targeted therapies, particularly kinase inhibitors and serotonin (B10506) receptor modulators.

Physicochemical and Spectroscopic Properties of 5-Aminoindole

5-Aminoindole is a grey crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical characteristics is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [2][3][4][5][6][7] |

| Molecular Weight | 132.16 g/mol | [2][3][4][5] |

| IUPAC Name | 1H-indol-5-amine | [2] |

| CAS Number | 5192-03-0 | [3][4][5][6] |

| Melting Point | 131-133 °C (decomposes) | [1][4][8] |

| Boiling Point | 190 °C | [4] |

| Appearance | Grey crystals | [1] |

| Solubility | Log10 of Water solubility in mol/l: -2.13 | [3] |

| Octanol/Water Partition Coefficient (logP) | 1.268 | [3] |

Spectroscopic Data:

-

¹³C NMR: Spectra available.[10]

-

Mass Spectrometry (GC-MS): Major fragments at m/z 132, 131, 104.[11]

-

UV/Visible Spectroscopy: Spectra available.[5]

Key Synthetic Transformations and Experimental Protocols

5-Aminoindole's utility as a synthetic building block stems from the reactivity of its amino group and the indole nucleus. The following sections detail key transformations with exemplary experimental protocols.

Synthesis of 5-Aminoindole via Reduction of 5-Nitroindole (B16589)

A common and efficient method for preparing 5-aminoindole is the catalytic hydrogenation of 5-nitroindole.

Experimental Protocol: Pd/C-Catalyzed Hydrogenation [12]

-

Reactants: 5-nitroindole, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure: A solution of 5-nitroindole is subjected to hydrogenation in the presence of a Pd/C catalyst. For instance, 1-methyl-5-nitro-1H-indole (a derivative of 5-nitroindole) can be hydrogenated to yield 1-methyl-1H-indol-5-amine.[12] A similar procedure with 5-nitroindole would yield 5-aminoindole. One specific example reports obtaining a 98% yield of 5-aminoindole by reacting 5-nitroindole under a hydrogen pressure of 4.0 MPa at 80 °C for 24 hours in the presence of a silver 4,4'-dimethoxy-2,2'-bipyridine (B102126) catalyst and potassium tert-butoxide in a 1,4-dioxane (B91453) solution.[1][13]

-

Work-up and Purification: After the reaction is complete, the catalyst is typically removed by filtration. The filtrate is then concentrated, and the crude product can be purified by crystallization or column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Pictet-Spengler Reaction [ebrary.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Aminoindole Scaffold: A Privileged Core in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminoindole scaffold, a heterocyclic aromatic framework, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone for the development of novel therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the biological significance of the aminoindole core, detailing its quantitative bioactivity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

A Versatile Pharmacophore with Diverse Biological Activities

The aminoindole nucleus is a key constituent in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. This inherent bioactivity has spurred extensive research, leading to the identification of aminoindole derivatives as potent agents in several therapeutic areas.

Anticancer Activity

Aminoindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics. Several compounds have shown potent cytotoxicity against a range of cancer cell lines.

Anti-inflammatory Effects

The aminoindole scaffold is a key feature in compounds exhibiting potent anti-inflammatory properties. These molecules often function by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.

Cannabinoid Receptor Modulation

Certain aminoalkylindole derivatives are potent modulators of cannabinoid receptors (CB1 and CB2), which are implicated in a variety of physiological processes, including pain, appetite, and mood. These compounds have been investigated for their therapeutic potential in treating conditions like alcohol abuse.

Kinase Inhibition

The aminoindole core serves as a versatile scaffold for the design of potent kinase inhibitors. By targeting specific kinases that are dysregulated in diseases such as cancer and inflammatory disorders, these compounds offer a promising avenue for targeted therapy.

Quantitative Bioactivity of Aminoindole Derivatives

The biological activity of various aminoindole derivatives has been quantified using a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their potency across different biological targets.

Table 1: Anticancer Activity of Aminoindole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylindole derivative 4k | Murine Melanoma (B16F10) | 23.81 | [1] |

| 2-Phenylindole derivative 4j | Human Breast Cancer (MDA-MB-231) | 16.18 | [1] |

| Thiazole derivative 7c | Human Colon Cancer (HCT-116) | < 100 | [2] |

| Thiazole derivative 9c | Human Breast Cancer (MCF-7) | < 100 | [2] |

| Thiazole derivative 11d | Human Liver Cancer (HepG2) | < 100 | [2] |

Table 2: Anti-inflammatory Activity of Aminoindole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO Inhibition (LPS-stimulated RAW264.7 cells) | 10.992 | [3] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 Inhibition (LPS-stimulated RAW264.7 cells) | 2.294 | [3] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α Inhibition (LPS-stimulated RAW264.7 cells) | 12.901 | [3] |

| Ursolic acid-indole derivative UA-1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 2.2 | [4][5] |

Table 3: Cannabinoid Receptor Binding Affinity of Aminoalkylindole Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| 27 | CB1 | 15.4 | [6] |

| 27 | CB2 | 10.9 | [6] |

| 30 | CB1 | 37.2 | [6] |

| 30 | CB2 | 26.5 | [6] |

| 19 | CB1 | 1.7 | [6] |

| 19 | CB2 | 0.81 | [6] |

Table 4: Kinase Inhibitory Activity of Aminoindole Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Peficitinib (6j) | JAK3 | 0.71 | [7] |

| Peficitinib (6j) | JAK1 | 3.9 | [7] |

| Peficitinib (6j) | JAK2 | 5.0 | [7] |

| Peficitinib (6j) | TYK2 | 4.8 | [7] |

| 3-aminoindazole derivative | KDR | 6.33 (average for active range) | [8] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of aminoindole derivatives stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets.

MAPK/NF-κB Signaling Pathway in Inflammation

A crucial mechanism underlying the anti-inflammatory activity of many aminoindole compounds is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of MAPKs (such as ERK, JNK, and p38) and the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Aminoindole derivatives can interfere with this pathway at multiple points, leading to a reduction in the inflammatory response.[9][10]

Caption: MAPK/NF-κB signaling pathway and points of inhibition by aminoindoles.

Disruption of Microtubule Polymerization in Cancer

The dynamic instability of microtubules is essential for various cellular processes, including mitosis. Microtubules are polymers of α- and β-tubulin heterodimers. The process begins with the nucleation of tubulin dimers, followed by an elongation phase where more dimers are added to the growing end. This dynamic process of polymerization and depolymerization is crucial for the formation of the mitotic spindle during cell division. Many anticancer drugs, including some aminoindole derivatives, target this process. They can either stabilize or destabilize microtubules, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[4][11][12]

Caption: Mechanism of microtubule polymerization and its disruption by aminoindoles.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of aminoindole derivatives.

Fischer Indole (B1671886) Synthesis of Aminoindoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[13][14][15][16]

Procedure:

-

Hydrazone Formation: An arylhydrazine (e.g., phenylhydrazine) is reacted with an aldehyde or ketone in a suitable solvent, often with mild acid catalysis, to form the corresponding arylhydrazone. This step can sometimes be performed in situ.

-

Indolization: The isolated or in situ generated arylhydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) and heated.

-

[11][11]-Sigmatropic Rearrangement: The protonated hydrazone undergoes a tautomerization to an enamine, which then undergoes a[11][11]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) to form the final aromatic indole ring.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Caption: Workflow for the Fischer indole synthesis.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][6][17][18]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the aminoindole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Caption: Workflow for the MTT assay to determine anticancer activity.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[19][20][21]

Procedure:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and pre-treated with various concentrations of the aminoindole derivative. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Color Development: In the presence of nitrite, the Griess reagent forms a purple azo dye.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.

Caption: Workflow for the Griess assay to measure nitric oxide inhibition.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of aminoindole derivatives as kinase inhibitors. A common format is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.[3][22][23][24][25]

Procedure:

-

Assay Setup: A specific kinase, its substrate, and ATP are combined in a buffer system in a microplate well.

-

Inhibitor Addition: The aminoindole derivative is added at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric assays: Measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.

-

Fluorescence-based assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The aminoindole scaffold represents a highly valuable and versatile core in modern drug discovery. Its presence in a multitude of biologically active compounds with diverse mechanisms of action underscores its significance as a privileged structure. The ability of aminoindole derivatives to potently modulate key biological targets, including kinases, cannabinoid receptors, and components of the inflammatory and cell division machinery, highlights their immense therapeutic potential. The continued exploration of the chemical space around the aminoindole nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective medicines for a wide range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the remarkable biological potential of the aminoindole scaffold.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Microtubule - Wikipedia [en.wikipedia.org]

- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. testbook.com [testbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. benchchem.com [benchchem.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. caymanchem.com [caymanchem.com]

- 25. bmglabtech.com [bmglabtech.com]

5-Aminoindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

5-Aminoindole is a pivotal heterocyclic amine that has garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and materials science. Its unique structural scaffold serves as a versatile precursor for the synthesis of a myriad of biologically active molecules and functional materials. This technical guide provides an in-depth overview of the discovery and history of 5-aminoindole, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and other advanced fields.

Introduction

5-Aminoindole, with the chemical formula C₈H₈N₂, is an aromatic heterocyclic organic compound.[1] It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an amino group substituted at the fifth position of the indole (B1671886) core. This seemingly simple molecule is a cornerstone in the development of numerous therapeutic agents, owing to its ability to mimic or interact with biological targets.[2][3] Its utility extends to the synthesis of dyes, pigments, and specialized polymers.[4] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of 5-aminoindole, from its historical origins to its modern-day applications.

Discovery and History

The first documented synthesis of 5-aminoindole can be traced back to the work of A. P. Terent'ev and M. N. Preobrazhenskaya in 1959, as referenced by the Chemical Abstracts Service.[5] Their pioneering work laid the foundation for subsequent explorations into the chemistry and utility of this compound. The primary historical and ongoing method for its preparation involves the reduction of its precursor, 5-nitroindole (B16589). This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. Over the decades, various reagents and catalytic systems have been developed to optimize this conversion, enhancing yield, purity, and environmental compatibility.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 5-aminoindole is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1][6] |

| Molecular Weight | 132.16 g/mol | [6][7] |

| Appearance | Dark brown to brown solid/crystals | [4][8] |

| Melting Point | 131-133 °C (decomposes) | [5][7][8] |

| Boiling Point | 190 °C at 6 Torr | [5] |

| CAS Number | 5192-03-0 | [4][7] |

| PubChem CID | 78867 | [6] |

Spectroscopic data is crucial for the identification and characterization of 5-aminoindole.

-

¹H NMR (400 MHz, CDCl₃): δ 7.96 (brs, 1H), 7.20 (d, J=8.4Hz, 1H), 7.14 (s, 1H), 6.95 (s, 1H), 6.67 (d, J=8.4Hz, 1H), 6.38 (s, 1H), 3.51 (brs, 2H).[9]

-

¹³C NMR (100MHz, DMSO-d₆): δ 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6.[9]

-

IR and Mass Spectrometry: Detailed IR and mass spectra are available in public databases such as the NIST WebBook.[2][10]

Experimental Protocols

The synthesis of 5-aminoindole is most commonly achieved through the reduction of 5-nitroindole. Below are detailed protocols for this conversion using different catalytic systems.

Synthesis of 5-Aminoindole via Catalytic Hydrogenation

This method is a widely used and efficient procedure for the reduction of 5-nitroindole.

Workflow for Catalytic Hydrogenation of 5-Nitroindole

Caption: General workflow for the synthesis of 5-aminoindole via catalytic hydrogenation.

Detailed Protocol:

-

Reaction Setup: In a high-pressure reactor, suspend 5-nitroindole (e.g., 100 g) in 95% ethanol (4 times the concentration of the substrate).[9]

-

Catalyst Addition: Add a supported catalyst, such as 10-15% palladium on carbon (Pd/C), to the mixture.[9]

-

Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 1.0-3.0 MPa (optimally around 1.5 MPa).[9]

-

Reaction Conditions: Heat the mixture to 70-95°C and stir vigorously for 1-2 hours. Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.[9]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.[9] Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford 5-aminoindole in high yield (typically 96-99%).[9]

Synthesis of 5-Aminoindole using Sodium Borohydride (B1222165) and a Copper Complex

This method provides an alternative to catalytic hydrogenation, using a copper complex as a catalyst and sodium borohydride as the reducing agent.

Detailed Protocol:

-

Catalyst Preparation: In a pressure tube under an inert atmosphere, prepare a solution containing a copper complex (e.g., 0.001 mmol, 1 mol%).[4]

-

Reaction Mixture: To this solution, add 5-nitroindole (0.1 mmol, 1.0 equiv) and sodium borohydride (NaBH₄) (10.0 mmol, 10 equiv) in water (2.0 mL).[4]

-

Reaction Conditions: Seal the pressure tube and stir the resulting mixture at room temperature. Monitor the reaction by TLC.[4]

-

Work-up and Purification: Upon completion, extract the crude reaction mixture with an ether (3 x 2 mL). Analyze the product by GC-MS chromatography.[4]

Applications in Drug Discovery and Development

5-Aminoindole is a highly valued building block in the synthesis of a diverse array of therapeutic agents. Its indole scaffold is a common feature in many biologically active molecules, and the amino group at the 5-position provides a convenient handle for further chemical modifications.

Role of 5-Aminoindole in the Synthesis of Bioactive Molecules

Caption: 5-Aminoindole as a precursor for various classes of therapeutic agents.

Anticancer Agents

A significant application of 5-aminoindole is in the development of novel anticancer drugs.[4] The indole nucleus is a key component of several approved and investigational oncology drugs. The 5-amino group allows for the introduction of various side chains and functional groups that can modulate the compound's interaction with biological targets such as kinases, tubulin, and DNA. For instance, derivatives of 5-aminoindole have been investigated as c-Myc G-quadruplex binders, which can downregulate the expression of the c-Myc oncogene.[11]

HIV Protease Inhibitors

5-Aminoindole has been utilized as a scaffold in the design of non-peptidic HIV protease inhibitors.[7][8] The development of small-molecule inhibitors of this critical viral enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The structural features of 5-aminoindole allow for the synthesis of compounds that can fit into the active site of the HIV protease, disrupting the viral life cycle.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. 5-Aminoindole serves as a core structure for the synthesis of inhibitors of various kinases, such as Protein Kinase C theta (PKCθ) and Insulin-like Growth Factor 1 (IGF-1) receptor tyrosine kinase.[2][3][7][8]

Other Therapeutic Areas

The versatility of 5-aminoindole extends to other therapeutic areas as well. It is a precursor for the synthesis of:

-

Antivascular agents: Compounds that inhibit the formation of new blood vessels, a key process in tumor growth.[2][3]

-

Smac mimetics: Molecules that mimic the function of the Second Mitochondria-derived Activator of Caspases (Smac) to induce apoptosis in cancer cells.[2][3][7][8]

-

Factor Xa inhibitors: Anticoagulants used for the prevention and treatment of thrombosis.[12]

Signaling Pathways

While direct modulation of specific signaling pathways by 5-aminoindole itself is not extensively documented, its significance lies in its role as a synthetic intermediate for compounds that target key nodes in various signaling cascades. For example, the tyrosine kinase inhibitors derived from 5-aminoindole can block signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways. Similarly, Smac mimetics synthesized from 5-aminoindole are designed to modulate the intrinsic apoptotic pathway by antagonizing Inhibitor of Apoptosis Proteins (IAPs).

Other Applications

Beyond its prominent role in drug discovery, 5-aminoindole finds applications in other fields:

-

Materials Science: It is used in the creation of novel polymers and materials with enhanced properties like thermal stability and conductivity, which are valuable in electronics.[4]

-

Dyes and Pigments: The chromophoric indole structure makes it a useful intermediate in the synthesis of dyes and pigments for the textile and coatings industries.[4]

-

Biological Research: 5-Aminoindole is employed as a tool compound in biochemical research to study cellular processes and disease mechanisms.[4] It has also been used as a ligand in hydrophobic charge induction chromatography for protein purification.[13]

Conclusion

5-Aminoindole has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry and materials science. Its straightforward synthesis from 5-nitroindole, coupled with the reactivity of its amino group, makes it an exceptionally versatile building block. The continued exploration of new derivatives of 5-aminoindole holds significant promise for the discovery of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. 5-Aminoindole | 5192-03-0 | A-5645 | Biosynth [biosynth.com]

- 2. 5-Aminoindole [webbook.nist.gov]

- 3. goldbio.com [goldbio.com]

- 4. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Page loading... [guidechem.com]

- 10. 5-Aminoindole [webbook.nist.gov]

- 11. d-nb.info [d-nb.info]

- 12. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 13. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminoindole: Safety and Handling Precautions

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 5-Aminoindole (CAS: 5192-03-0), a chemical compound utilized in various research and development applications, including the preparation of Smac mimetics, cytotoxic agents, and inhibitors of receptor tyrosine kinases.[1] Adherence to stringent safety protocols is essential when working with this compound due to its potential health hazards.

Hazard Identification and Classification

5-Aminoindole is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 5-Aminoindole and its hydrochloride salt.

Table 1: GHS Hazard Classification for 5-Aminoindole

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5][6] |

| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin[1][4][5] / H312: Harmful in contact with skin[2][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][7] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][4][5][7] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][7] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1][4][5] |

Note: Classifications can vary slightly between suppliers and whether the compound is in its base or hydrochloride salt form.

The signal word for 5-Aminoindole is typically "Warning" or "Danger".[1][2][5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Aminoindole is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of 5-Aminoindole

| Property | Value |

| Molecular Formula | C₈H₈N₂[1][3][5] |

| Molecular Weight | 132.16 g/mol [3][5] |

| Appearance | Crystals or powder, white to gray to brown[1] |

| Melting Point | 131-133 °C (decomposes)[1][5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

| Solubility | Soluble in Methanol |

| InChI Key | ZCBIFHNDZBSCEP-UHFFFAOYSA-N[1][5] |

| CAS Number | 5192-03-0[1][3][5][7] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure risk. The following workflows outline the necessary precautions.

General Handling Workflow

All work with 5-Aminoindole should be performed in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation and containment.

Caption: Workflow for the safe laboratory handling of 5-Aminoindole.

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[2][9]

-

Do not eat, drink, or smoke when using this product.[2]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][7]

Conditions for Safe Storage:

-

Keep the container tightly closed when not in use.[2][7][8][9]

-

Store away from incompatible substances such as strong oxidizing agents.[9]

-

The compound is noted to be air and light sensitive, so protection from both is recommended.[4][8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[2][9][10] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to standards like OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9][10] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and removed using the proper technique.[7][8][9][10] |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.[1][8][10] |

First Aid Measures

In the event of exposure, immediate action is crucial. The following procedures should be followed.

Caption: Decision-making workflow for first aid after exposure.

-

General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the Safety Data Sheet (SDS).[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately.[2][8][9]

-

Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[2][8][9] Wash clothing before reuse.[2][8]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][9] Obtain medical aid immediately.[2]

-